molecular formula C10H9NO2 B1600294 Methyl 5-cyano-2-methylbenzoate CAS No. 103261-68-3

Methyl 5-cyano-2-methylbenzoate

Cat. No.: B1600294
CAS No.: 103261-68-3
M. Wt: 175.18 g/mol
InChI Key: NLJITVMSLMNYSZ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methylbenzoate (Molecular Formula: C₁₀H₉NO₂) is a benzoate ester derivative featuring a cyano (-CN) group at the 5-position and a methyl (-CH₃) group at the 2-position of the benzene ring. This compound is primarily utilized in research settings, with a purity exceeding 95% as specified by GLPBIO . Its structural uniqueness arises from the combination of electron-withdrawing (cyano) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity. Applications are largely confined to synthetic chemistry and pharmacological studies, though specific biological activities remain underexplored in publicly available literature.

Properties

IUPAC Name

methyl 5-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJITVMSLMNYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433712
Record name Methyl 5-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-68-3
Record name Benzoic acid, 5-cyano-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103261-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-cyano-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyano-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: 5-cyano-2-methylbenzoic acid.

    Reduction: 5-amino-2-methylbenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-cyano-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-cyano-2-methylbenzoate depends on the specific reactions it undergoes In general, the cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogues of Methyl 5-cyano-2-methylbenzoate include other methyl-substituted benzoate esters, differing in substituent type and position. Below is a comparative analysis:

Table 1: Comparative Overview of Methyl Benzoate Derivatives
Compound Name Molecular Formula CAS Number Functional Groups Purity/Data Availability Applications References
This compound C₁₀H₉NO₂ Not provided Cyano, Methyl, Ester >95% Research
Methyl 5-chloro-2-hydroxybenzoate C₈H₇ClO₃ 4068-78-4 Chloro, Hydroxy, Ester Limited data Unknown
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate C₁₂H₁₅NO₅ Not provided Hydroxy, Amide, Ester Not reported Biological studies
Methyl salicylate C₈H₈O₃ 119-36-8 Hydroxy, Ester Not reported Fragrance, VOC

Physicochemical Properties and Reactivity

  • Solubility and Polarity: The polar cyano group likely increases water solubility relative to non-polar analogues like sandaracopimaric acid methyl ester (a diterpenoid ester) . However, quantitative data (e.g., logP, melting points) are absent in available literature.
  • Reactivity : The methyl group at the 2-position may sterically hinder reactions at the ester moiety, contrasting with Methyl 5-chloro-2-hydroxybenzoate, where the hydroxyl group could participate in hydrogen bonding .

Biological Activity

Methyl 5-cyano-2-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This compound features a benzoate structure with cyano and methyl functional groups, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its applications in pest control.

This compound has the molecular formula C10H9NO2C_{10}H_{9}NO_{2} and a molecular weight of approximately 175.19 g/mol. The presence of the cyano group enhances its reactivity, making it a useful intermediate in organic synthesis.

PropertyValue
Molecular FormulaC10H9NO2
Molecular Weight175.19 g/mol
StructureChemical Structure

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt cellular processes in microorganisms, potentially by inhibiting enzyme activity or altering membrane integrity.

Case Study : A study conducted by researchers highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL respectively .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various pathways.

  • Cell Lines Tested : this compound was tested on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Findings : In vitro studies indicated that treatment with the compound led to a reduction in cell viability by approximately 50% at concentrations ranging from 10 to 50 µM after 48 hours of exposure .

Insecticidal Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its insecticidal activity. It has shown promise as an environmentally friendly pesticide against agricultural pests.

  • Efficacy Against Pests : Laboratory studies demonstrated that the compound effectively reduced populations of common pests such as aphids and whiteflies.

Toxicity Data :

Pest SpeciesLC50 (µg/mL)
Aedes albopictus0.114
Culex pipiens0.221
Bemisia tabaci0.38

These findings suggest that this compound could serve as an effective alternative to synthetic pesticides, reducing environmental impact while maintaining pest control efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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